molecular formula C2H2N2O2 B14145313 1,3-Diazetidine-2,4-dione CAS No. 4455-27-0

1,3-Diazetidine-2,4-dione

Cat. No.: B14145313
CAS No.: 4455-27-0
M. Wt: 86.05 g/mol
InChI Key: PCHXZXKMYCGVFA-UHFFFAOYSA-N
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Description

1,3-Diazetidine-2,4-dione is a heterocyclic compound with the molecular formula C3H4N2O2 It features a four-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazetidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives. For example, the reaction of urea with phosgene under controlled conditions can yield this compound . Another method involves the reaction of isocyanates with amines, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazetidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazetidine derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

1,3-Diazetidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diazetidine-2,4-dione involves its ability to undergo various chemical reactions due to the presence of reactive nitrogen and carbonyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diazetidine-2,4-dione is unique due to its simple structure and the presence of two carbonyl groups, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable ring structures and undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

4455-27-0

Molecular Formula

C2H2N2O2

Molecular Weight

86.05 g/mol

IUPAC Name

1,3-diazetidine-2,4-dione

InChI

InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6)

InChI Key

PCHXZXKMYCGVFA-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=O)N1

Origin of Product

United States

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